molecular formula C22H26N4O B14216446 Benzonitrile, 4-[2-[(1-cyclohexyl-4-piperidinyl)oxy]-5-pyrimidinyl]- CAS No. 832734-62-0

Benzonitrile, 4-[2-[(1-cyclohexyl-4-piperidinyl)oxy]-5-pyrimidinyl]-

Cat. No.: B14216446
CAS No.: 832734-62-0
M. Wt: 362.5 g/mol
InChI Key: FLHWUCOFBCNZAS-UHFFFAOYSA-N
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Description

Benzonitrile, 4-[2-[(1-cyclohexyl-4-piperidinyl)oxy]-5-pyrimidinyl]- is a complex organic compound that features a benzonitrile core with additional functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzonitrile, 4-[2-[(1-cyclohexyl-4-piperidinyl)oxy]-5-pyrimidinyl]- typically involves multi-step organic reactions. One common method includes the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzonitrile, followed by further functionalization to introduce the piperidinyl and pyrimidinyl groups .

Industrial Production Methods: Industrial production methods for this compound may involve the use of advanced catalytic processes and optimized reaction conditions to ensure high yield and purity. The use of ionic liquids as solvents and catalysts has been explored to enhance the efficiency and environmental sustainability of the synthesis process .

Types of Reactions:

    Oxidation: Benzonitrile derivatives can undergo oxidation reactions to form corresponding benzoic acids.

    Reduction: Reduction of benzonitrile can yield benzylamine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the benzonitrile core.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium cyanide (NaCN) and cuprous cyanide (CuCN) are used in substitution reactions.

Major Products:

    Oxidation: Benzoic acid derivatives.

    Reduction: Benzylamine derivatives.

    Substitution: Various substituted benzonitrile compounds.

Scientific Research Applications

Benzonitrile, 4-[2-[(1-cyclohexyl-4-piperidinyl)oxy]-5-pyrimidinyl]- has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a scaffold for drug development.

    Industry: Utilized in the production of advanced materials and coatings.

Mechanism of Action

The mechanism of action of benzonitrile, 4-[2-[(1-cyclohexyl-4-piperidinyl)oxy]-5-pyrimidinyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

  • Benzonitrile, 4-[2-[(1-cyclobutyl-4-piperidinyl)oxy]-5-pyrimidinyl]-
  • Benzonitrile, 4-[5-[(1-cyclopentyl-4-piperidinyl)oxy]pyrazinyl]-

Comparison: Compared to similar compounds, benzonitrile, 4-[2-[(1-cyclohexyl-4-piperidinyl)oxy]-5-pyrimidinyl]- is unique due to its specific functional groups and structural configuration. This uniqueness may confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

832734-62-0

Molecular Formula

C22H26N4O

Molecular Weight

362.5 g/mol

IUPAC Name

4-[2-(1-cyclohexylpiperidin-4-yl)oxypyrimidin-5-yl]benzonitrile

InChI

InChI=1S/C22H26N4O/c23-14-17-6-8-18(9-7-17)19-15-24-22(25-16-19)27-21-10-12-26(13-11-21)20-4-2-1-3-5-20/h6-9,15-16,20-21H,1-5,10-13H2

InChI Key

FLHWUCOFBCNZAS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2CCC(CC2)OC3=NC=C(C=N3)C4=CC=C(C=C4)C#N

Origin of Product

United States

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